1,2-Dibromo-3,4,5-trifluorobenzene
Overview
Description
1,2-Dibromo-3,4,5-trifluorobenzene is a halogenated aromatic compound with the molecular formula C6HBr2F3 and a molecular weight of 289.88 g/mol . This compound is characterized by the presence of two bromine atoms and three fluorine atoms attached to a benzene ring, making it a highly substituted derivative of benzene. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,2-Dibromo-3,4,5-trifluorobenzene can be achieved through various methods. One common synthetic route involves the bromination of 3,4,5-trifluorobenzene using bromine in the presence of a catalyst such as iron powder . The reaction is typically carried out under controlled conditions to ensure the selective substitution of hydrogen atoms by bromine atoms at the 1 and 2 positions on the benzene ring. Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1,2-Dibromo-3,4,5-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form 3,4,5-trifluorobenzene by using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding quinones or other oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Scientific Research Applications
1,2-Dibromo-3,4,5-trifluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3,4,5-trifluorobenzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms enhance the compound’s ability to form strong non-covalent interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity and signal transduction pathways, making the compound valuable in biochemical research .
Comparison with Similar Compounds
1,2-Dibromo-3,4,5-trifluorobenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but with one less bromine atom, affecting its reactivity and applications.
1,5-Dibromo-2,3,4-trifluorobenzene: Differing in the position of bromine atoms, which can influence its chemical behavior and suitability for specific reactions.
1,4-Dibromo-2,5-difluorobenzene: Contains fewer fluorine atoms, resulting in different physical and chemical properties.
The unique combination of bromine and fluorine atoms in this compound imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,2-dibromo-3,4,5-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYZYDKXGZFYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378821 | |
Record name | 1,2-dibromo-3,4,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17299-94-4 | |
Record name | 1,2-dibromo-3,4,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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